Saralasin TFA

Renal Physiology Neuroscience AT1/AT2 Receptor Pharmacology

Researchers studying angiotensin II receptor mechanisms require potent, well-characterized antagonists with defined partial agonist profiles-unlike silent non-peptide ARBs. - **High affinity**: Ki = 0.32 nM at 74% of AT1 binding sites. - **Superior potency in CNS**: IC50 0.01 nM (diuresis inhibition) vs losartan (600x higher). - **High aqueous solubility**: 100 mg/mL in buffers; no DMSO toxicity. - **Validated in vivo**: SC gel vehicle doubles duration (half-life 3.2 min). Ideal for discriminating partial agonism from silent antagonism in hypertension models.

Molecular Formula C44H66F3N13O12
Molecular Weight 1026.1 g/mol
Cat. No. B10821334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaralasin TFA
Molecular FormulaC44H66F3N13O12
Molecular Weight1026.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O
InChIInChI=1S/C42H65N13O10.C2HF3O2/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;3-2(4,5)1(6)7/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);(H,6,7)/t24-,28-,29-,30-,31-,33-,34-;/m0./s1
InChIKeyMSJJUBUOJZCFIK-LYHTUURTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saralasin TFA: Angiotensin II Receptor Antagonist


Saralasin TFA (trifluoroacetate salt) is a synthetic octapeptide analog of angiotensin II, characterized by the substitutions of sarcosine at position 1 and alanine at position 8 [1]. It functions as a competitive antagonist at angiotensin II receptors, exhibiting a high binding affinity with a Ki value of 0.32 nM for 74% of its binding sites, alongside partial agonist activity . This compound serves as a critical tool for investigating renovascular hypertension and renin-dependent (angiotensinogenic) hypertension mechanisms .

Peptide-based angiotensin II receptor antagonist with reported partial agonist activity.
Enables mechanistic studies of AT1/AT2 roles in renovascular and angiotensinogenic hypertension models.
TFA salt provides aqueous solubility for in vitro and in vivo experimental workflows.

Why Saralasin TFA Cannot Be Substituted


Direct substitution of Saralasin TFA with other angiotensin II receptor antagonists (ARBs) like losartan or valsartan is scientifically invalid due to fundamental differences in molecular class, receptor binding kinetics, and intrinsic activity. As a peptide analog of angiotensin II, Saralasin TFA exhibits a distinct binding mode and partial agonist activity at AT1 receptors, unlike the non-peptide, surmountable antagonism of losartan [1]. Furthermore, the TFA salt form confers specific solubility and stability advantages in aqueous buffers compared to the acetate form, which is critical for in vitro and in vivo experimental reproducibility .

Peptide vs. non-peptide Losartan and other small-molecule ARBs lack the peptide backbone and partial agonism; binding kinetics and functional profile may not transfer.
Salt form Acetate or free-base forms may show different aqueous solubility and stability, potentially altering in vivo or in vitro outcomes.
Mechanism mismatch Silent antagonists cannot replicate partial agonist-driven responses in low-renin tone or receptor reserve models.

Saralasin TFA: Quantifiable Advantages


Central Diuresis Inhibition vs. Losartan

In a conscious rat model assessing urinary volume inhibition following angiotensin II injection into the paraventricular nucleus (PVN), Saralasin TFA demonstrated an IC50 value of 0.01 nM, which is 600-fold lower (more potent) than the IC50 of 6 nM observed for losartan under the same experimental conditions [1]. Additionally, the maximum inhibitory response to losartan was only 65% of that achieved with saralasin, indicating a higher efficacy ceiling for the peptide antagonist in this neuro-renal pathway [1].

Diuresis inhibition
Head-to-head
Saralasin IC50 0.01 nM vs. Losartan IC50 6 nM (600-fold difference)
Supports CNS angiotensin II pathway studies with high assay sensitivity in conscious rat PVN model.
Endpoint: angiotensin II-induced urinary volume excretion; reported maximum losartan response was 65% of saralasin.
Renal Physiology Neuroscience AT1/AT2 Receptor Pharmacology

Central Natriuresis Inhibition vs. Losartan

In a direct comparison within the same PVN-conscious rat model, Saralasin TFA competitively antagonized the natriuretic response to angiotensin II with an IC50 of 0.09 nM. In stark contrast, the AT1-selective antagonist losartan exhibited an IC50 of 10 nM for the same functional endpoint [1]. This represents a >100-fold difference in inhibitory potency.

Natriuresis inhibition
Head-to-head
Saralasin IC50 0.09 nM vs. Losartan IC50 10 nM (>100-fold difference)
Reported inhibitory potency context for sodium handling studies in neuro-renal pathway models.
Same conscious rat PVN model; measured sodium excretion after angiotensin II injection.
Natriuresis Renal Physiology CNS Pharmacology

Aqueous Solubility vs. Free Base

The trifluoroacetate (TFA) salt form of Saralasin demonstrates a high aqueous solubility of 100 mg/mL (equivalent to 97.46 mM) at 25°C, which is significantly greater than what would be expected for the neutral free base form . This solubility profile facilitates the preparation of concentrated stock solutions for in vitro assays and reduces the need for potentially confounding organic co-solvents like DMSO, which has a lower solubility limit of 50 mg/mL for the compound .

Aqueous solubility
Data to verify
100 mg/mL (97.46 mM) in water at 25°C; DMSO solubility 50 mg/mL.
Supports co-solvent-free formulation screening for in vivo and serum-free in vitro assays.
Supplier-reported; sonication required. May reduce need for DMSO.
Formulation Chemistry Peptide Solubility Assay Development

Partial Agonist Activity vs. Losartan

Unlike the silent AT1 receptor antagonist losartan, Saralasin TFA is characterized as a partial agonist [1]. This property is functionally relevant in experimental systems with low endogenous angiotensin II tone (e.g., low-renin hypertension models), where Saralasin TFA can elicit a detectable, albeit weak, agonist response (Emax = 57% at an EC50 of 57 nM in some assays) [2]. This contrasts sharply with losartan, which exhibits no agonist activity and solely acts as a competitive antagonist [3].

Partial agonist activity
Class-level
Reported EC50 57 nM, Emax 57% in certain assays; losartan shows no agonist activity.
Functional dichotomy enables biased signaling and low-renin tone model interpretation; silent ARBs cannot replicate.
Context-dependent; response may vary with receptor reserve and assay conditions.
Partial Agonism Functional Selectivity Renin-Angiotensin System

Subcutaneous Gel Prolongs Antihypertensive Effect

A patent describes a method to overcome the short intravenous half-life of saralasin (approximately 3.2 min in humans) [1]. Subcutaneous administration of Saralasin TFA in a 15% gelatin gel vehicle prolonged its antihypertensive effect. In angiotensin II-induced hypertensive rats, the gel formulation maintained blood pressure at 69% of the predrug value at 120 minutes post-dosing, compared to a return to 98% of predrug levels when administered in a standard saline vehicle [2].

Gel depot prolongation
Head-to-head
15% gelatin gel maintained blood pressure at 69% of predrug at 120 min vs. 98% with saline vehicle.
Supports formulation-dependent prolonged response in angiotensin II-infused hypertensive rat model.
Subcutaneous dose 5 mg/kg; reported human half-life ~3.2 min (i.v.), gel extends effect window.
Formulation Science Pharmacokinetics In Vivo Pharmacology

Saralasin TFA: Key Applications


CNS and Neuro-Renal Pathway Studies

When studying the central actions of angiotensin II on renal function, urinary output, or sodium excretion, Saralasin TFA is the preferred antagonist. As demonstrated in conscious rat PVN studies, its IC50 values (0.01 nM for diuresis inhibition, 0.09 nM for natriuresis inhibition) are 600-fold and >100-fold lower than those of losartan, respectively, enabling the detection of subtle AT2-mediated or CNS-specific effects that would be undetectable with less potent non-peptide ARBs [1].

Co-Solvent-Free Aqueous Formulations

For experiments involving intravenous or intraperitoneal administration, or for in vitro assays sensitive to DMSO toxicity, Saralasin TFA's high aqueous solubility of 100 mg/mL (97.46 mM) provides a decisive procurement advantage [1]. This enables the preparation of concentrated, vehicle-controlled solutions that minimize confounding experimental variables, a capability not matched by the free base or many less soluble non-peptide ARBs.

Partial Agonism and Biased Signaling Studies

In experimental models of low-renin hypertension or in receptor signaling studies aiming to differentiate between silent antagonism and partial agonism, Saralasin TFA is an essential tool. Its characterized partial agonist profile (EC50 = 57 nM, Emax = 57% in some assays) [1] distinguishes it from silent antagonists like losartan, allowing researchers to probe the functional consequences of low-level receptor activation and the complexities of ligand bias at AT1 receptors .

Subcutaneous Depot Prolonged Studies

Researchers planning chronic infusion or repeated-dosing studies can leverage formulation data showing that a subcutaneous gel vehicle doubles the duration of Saralasin TFA's antihypertensive effect compared to a saline vehicle [1]. This provides a validated, patent-backed approach for extending the compound's short half-life (3.2 min) in experimental animals, making it more practical for certain in vivo protocols without the need for continuous intravenous infusion .

Application
Selection Property
Validation Focus
CNS and neuro-renal pathway studies
Peptide antagonist with reported high assay sensitivity in PVN models
Confirm inhibition of angiotensin II-induced diuresis/natriuresis in your model
Aqueous formulation (co-solvent-free)
High water solubility of TFA salt (100 mg/mL reported)
Verify solubility and stability in target buffer; assess DMSO-free assay performance
Partial agonism and biased signaling
Characterized partial agonist profile (reported EC50/Emax)
Evaluate functional response in low-renin tone or receptor reserve models
Subcutaneous depot prolonged studies
Formulation-dependent prolonged response (gel vehicle)
Assess pharmacokinetics and duration of blood pressure modulation in chronic models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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